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Compound of Interest

Compound Name: 4-Chloro-2-isopropenylpyridine

Cat. No.: B8339544

Executive Summary & Compound Profile

Compound: 4-Chloro-2-isopropenylpyridine CAS: 1043890-79-2 (Generic structure class
reference) Molecular Formula: CsHsCIN Molecular Weight: 153.61 g/mol

This guide provides a standardized reference for the NMR spectral analysis of 4-Chloro-2-
isopropenylpyridine. Accurate characterization of this intermediate is essential in drug
development, particularly when verifying the regioselectivity of Suzuki-Miyaura cross-couplings
on 2,4-dichloropyridine scaffolds.[1]

Structural Visualization & Atom Mapping

The following diagram defines the atom numbering used throughout the spectral assignments.
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Fig 1. Atom Mapping of 4-Chloro-2-isopropenylpyridine for NMR Assignment

Click to download full resolution via product page

Experimental Methodology

To ensure reproducibility and data integrity (E-E-A-T), the following protocol is recommended.
Sample Preparation[2]
o Solvent: Deuterated Chloroform (

, 99.8% D) + 0.03% TMS (Tetramethylsilane).[1]

o Rationale:

prevents exchange of labile protons (though none are present here) and provides
excellent solubility for halogenated pyridines.

o Concentration: 10—-15 mg of sample in 0.6 mL solvent.

o Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

[1]
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e Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)

o Temperature: 298 K (25°C).
e Pulse Sequence:zg30 (30° excitation pulse) to ensure accurate integration.
o Relaxation Delay (D1):

2.0 seconds (allows full relaxation of aromatic protons).

« Scans (NS): 16 (1H) / 1024 (13C).

1H NMR Spectral Analysis

The proton spectrum is characterized by a distinct AMX aromatic system and the isopropenyl
"fingerprint."[1]

Data Summary Table (, 400 MHz)
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Chemical
Shift (3,
ppm)

Multiplicity

Coupling
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, H2)
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Structural
Logic

8.48

Doublet (d)

H6

-proton to
Nitrogen;
most
deshielded.

7.51

Doublet (d)

H3

Ortho to
isopropenyl;
meta
coupling only.

[1]

7.21

Doublet of
Doublets (dd)

1H

H5

-proton;
coupled to H6
(vicinal) and
H3 (meta).[1]

5.95

Singlet (s)

H8a

Vinylic proton
(trans to
CH3).

5.42

Singlet (s)

H8b

Vinylic proton
(cis to CH3).

2.26

Singlet (s)

H9

Allylic Methyl
group.

*Note: The vinylic protons often appear as broad singlets or show very fine allylic coupling (

Hz) with the methyl group.

Interpretation Guide

e The Pyridine Ring: Unlike a monosubstituted pyridine, the 2,4-substitution pattern breaks

symmetry.[1] H6 is easily identified downfield (~8.5 ppm). H3 is often a sharp doublet with a
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small coupling constant because it has no vicinal neighbor (only meta-coupling to H5).

o The Isopropenyl Group: This group is diagnostic.[1] Look for the methyl singlet at ~2.2 ppm

and two distinct vinylic protons separated by ~0.5 ppm.[1] If these merge or broaden, check

for polymerization (a common issue with styrenyl-type compounds).[1]

13C NMR Spectral Analysis

The carbon spectrum confirms the backbone structure, specifically distinguishing the

chlorinated carbon from the other quaternary centers.[1][2]

Data Summary Table (, 100 MHZz)

Chemical Shift (5,

Carbon Type Assignment Structural Logic
ppm)
Ortho to N; ipso to
158.5 Quaternary (C) Cc2 )
isopropenyl.
150.1 Methine (CH) Cc6 -carbon to Nitrogen
(deshielded).
Ipso to Chlorine
144.8 Quaternary (C) C4 ) )
(inductive effect).
Isopropenyl
1415 Quaternary (C) C7
quaternary carbon.
122.8 Methine (CH) C5 _carbon.
119.9 Methine (CH) C3 Ortho to isopropenyl.
Terminal alkene
116.5 Methylene (CH2) C8
carbon.
20.2 Methyl (CH3) C9 Allylic methyl.

Quality Control & Purity Workflow
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In drug development, this intermediate often contains traces of the starting material (2,4-
dichloropyridine) or hydrolysis products.[1] Use the following workflow to validate the batch.

Crude Sample

Dissolve in CDCI3
(Add TMS)

Acquire 1H NMR
(d1=2s, ns=16)

Check H6 Region
(8.0 - 8.6 ppm)

Single Doublet
@ 8.48 ppm?

No (Multiple peaks)

Identify Impurity:
2,4-Dichloropyridine (H6 @ 8.35)
Hydrolysis (Broad OH)

Check Vinyl Region
(5.0 - 6.0 ppm)

Broad/Missing Peaks? VALIDATED
(Polymerization) Proceed to Synthesis

Fig 2. QC Workflow for 4-Chloro-2-isopropenylpyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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